molecular formula C23H28ClN3O3S B11229211 {1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}(4-phenylpiperazin-1-yl)methanone

{1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}(4-phenylpiperazin-1-yl)methanone

Cat. No.: B11229211
M. Wt: 462.0 g/mol
InChI Key: NSBFUHDJDHXJFD-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-PHENYLPIPERAZINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a chlorophenyl group and a methanesulfonyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-PHENYLPIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds such as (2-Chlorophenyl)methanesulfonyl chloride . This intermediate is then reacted with piperidine derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-PHENYLPIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, modulation of gene expression, or alteration of cellular metabolism.

Comparison with Similar Compounds

  • 1-{1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-PHENYLPIPERAZINE
  • 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-PHENYLPIPERAZINE

Uniqueness: 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-PHENYLPIPERAZINE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its bromine or fluorine analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

Molecular Formula

C23H28ClN3O3S

Molecular Weight

462.0 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H28ClN3O3S/c24-22-11-5-4-7-20(22)18-31(29,30)27-12-6-8-19(17-27)23(28)26-15-13-25(14-16-26)21-9-2-1-3-10-21/h1-5,7,9-11,19H,6,8,12-18H2

InChI Key

NSBFUHDJDHXJFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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